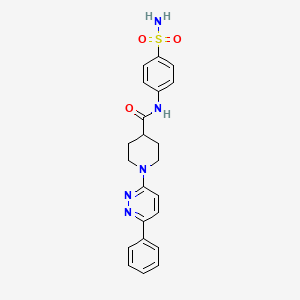

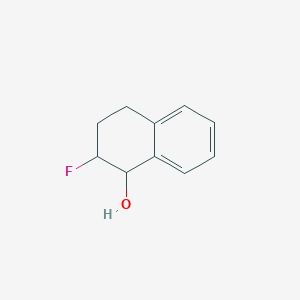

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SPP86 and is a member of the piperidine class of compounds. It has been studied for its ability to modulate certain biological pathways and has shown promise as a potential treatment for various diseases.

科学的研究の応用

1. Inhibitors of Soluble Epoxide Hydrolase

The compound 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, has been identified as an inhibitor of soluble epoxide hydrolase. This discovery was made using high-throughput screening and encoded library technology. The triazine heterocycle, a key functional group in this compound, is essential for high potency and P450 selectivity. This compound shows potential for investigation in various disease models (Thalji et al., 2013).

2. HIV-1 Reverse Transcriptase Inhibitors

Further investigation into piperidine-4-yl-aminopyrimidines, which includes compounds structurally similar to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, led to the development of potent inhibitors against wild-type HIV-1 and NNRTI-resistant mutant viruses. N-Phenyl piperidine analogs, such as 28 and 40, were found to be particularly effective in this regard (Tang et al., 2010).

3. Rho Kinase Inhibitor for CNS Disorders

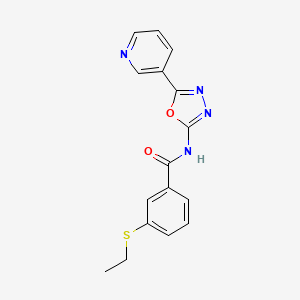

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a variant of the compound , has been synthesized as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. Its synthesis involved acylation, deprotection, and salt formation, and it demonstrates potential for large-scale production (Wei et al., 2016).

4. CGRP Receptor Antagonist

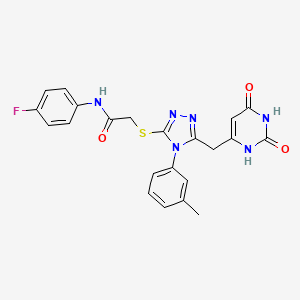

A compound closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been developed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has undergone a convergent, stereoselective synthesis and shows promise for treatment in related disorders (Cann et al., 2012).

5. Potential Antipsychotic Agents

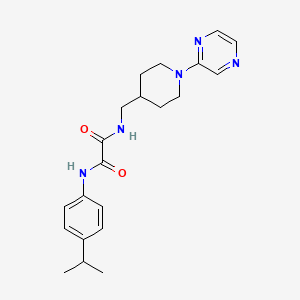

Heterocyclic carboxamides, similar to the compound , were evaluated as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Certain derivatives exhibited potent in vivo activities (Norman et al., 1996).

特性

IUPAC Name |

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMHKORTPNMNFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2435234.png)

![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2435237.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2435238.png)

![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)

![(2-(3-chlorophenyl)-4-((4-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2435243.png)

![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2435248.png)

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine](/img/structure/B2435251.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2435254.png)